molecular formula C15H28N2O2 B2906204 3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one CAS No. 2310014-80-1

3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

Cat. No.: B2906204
CAS No.: 2310014-80-1
M. Wt: 268.401
InChI Key: BWQFCLWZMKYZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is a complex organic compound that features a unique combination of functional groups, including a diazepane ring and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized by the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative.

    Attachment of the Butanone Group: The final step involves the attachment of the butanone group through a condensation reaction with a suitable ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepane ring and tetrahydrofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-one: Similar structure but with a shorter carbon chain.

    3,3-Dimethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)pentan-1-one: Similar structure but with a longer carbon chain.

    3,3-Dimethyl-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)hexan-1-one: Similar structure but with an even longer carbon chain.

Uniqueness

3,3-Dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,3-dimethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)11-14(18)17-7-4-6-16(8-9-17)13-5-10-19-12-13/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQFCLWZMKYZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCCN(CC1)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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